Methanesulfonothioic acid 3,3-dimethylbutyl ester
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Overview
Description
Methanesulfonothioic acid 3,3-dimethylbutyl ester is an organic compound known for its diverse applications in various fields, including medical, environmental, and industrial research. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonothioic acid 3,3-dimethylbutyl ester involves several steps. One common method includes the acid-catalyzed alkylation of isobutene with ethylene to form a sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol . This intermediate can be further reacted with methanesulfonothioic acid under specific conditions to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and purity. The use of catalysts, controlled temperatures, and pressures are crucial to ensure efficient production. The exact methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonothioic acid 3,3-dimethylbutyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the ester into corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonothioic acid sulfone, while reduction could produce 3,3-dimethylbutanol.
Scientific Research Applications
Methanesulfonothioic acid 3,3-dimethylbutyl ester is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The ester is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methanesulfonothioic acid 3,3-dimethylbutyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Methanesulfonothioic acid 3,3-dimethylbutyl ester can be compared with other similar compounds, such as:
- Methanesulfonothioic acid methyl ester
- Methanesulfonothioic acid ethyl ester
- Methanesulfonothioic acid propyl ester
These compounds share similar structural features but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific alkyl group, which imparts distinct properties and makes it suitable for particular applications.
Properties
IUPAC Name |
3,3-dimethylbutoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2S2/c1-7(2,3)5-6-9-11(4,8)10/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRUOPYYDSVHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOS(=O)(=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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